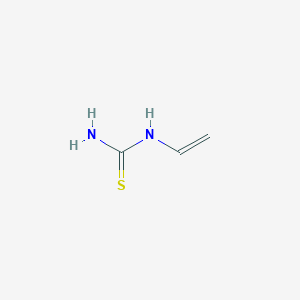

Ethenylthiourea

Description

Historical Context and Evolution of Research Perspectives on Thiourea (B124793) Derivatives

The study of thiourea and its derivatives dates back to the 19th century, with the first synthesis of the parent compound, thiourea, reported in 1873 by Marceli Nencki. acs.org This followed the landmark synthesis of urea (B33335) by Friedrich Wöhler in 1828, which was pivotal in overturning the doctrine of vitalism and laid the groundwork for modern organic chemistry. acs.orgnih.gov

Initially, research on thiourea derivatives was primarily focused on their synthesis and basic characterization. A common method for preparing thiourea involves heating ammonium (B1175870) thiocyanate. britannica.com Over time, the scope of research broadened significantly as the diverse applications of these compounds became apparent. Thiourea derivatives have found use in a multitude of fields, including as vulcanization accelerators in the rubber industry, in photographic processing, and as versatile building blocks in organic synthesis. acs.orgwikipedia.org In more recent decades, the focus has shifted towards their application in medicinal chemistry and as organocatalysts. nih.govmdpi.com The development of sophisticated analytical techniques has allowed for a deeper understanding of their structure-activity relationships, paving the way for the design of derivatives with specific functionalities. The introduction of substituents, such as the ethenyl group, represents a logical progression in this evolution, aiming to modulate the electronic properties and reactivity of the thiourea core for specialized applications.

Conceptual Frameworks for Investigating Ethenylthiourea

The scientific investigation of this compound is guided by several key conceptual frameworks rooted in physical organic chemistry and computational methods. These frameworks provide a basis for understanding and predicting its structure, reactivity, and potential applications.

A primary framework involves the analysis of the electronic interactions between the vinyl group and the thiourea moiety. The vinyl group, being an unsaturated system, can participate in resonance with the lone pairs of the nitrogen atoms and the thione group. This conjugation is expected to influence the electron density distribution across the molecule, affecting properties such as the acidity of the N-H protons, the nucleophilicity of the sulfur atom, and the reactivity of the carbon-carbon double bond.

Computational chemistry offers a powerful tool for exploring these concepts. acs.orgresearchgate.net Density Functional Theory (DFT) calculations, for example, can be employed to model the molecular orbitals, predict the geometric parameters (bond lengths and angles), and calculate the vibrational frequencies of this compound. acs.org Such theoretical studies can elucidate the conformational preferences of the molecule, particularly the rotation around the C-N bonds, which is known to be a critical factor in the catalytic activity of other thiourea derivatives. acs.org By comparing the calculated properties of this compound with those of simpler analogues like allylthiourea (B1665245) or N-phenylthiourea, researchers can gain insights into the specific electronic and steric effects of the ethenyl substituent.

Another conceptual lens is the principle of hard and soft acids and bases (HSAB), which can be used to rationalize the coordination behavior of this compound with metal ions. The sulfur atom is a soft base, while the nitrogen atoms are harder bases, suggesting that this compound could act as a versatile ligand in coordination chemistry.

Current Research Frontiers and Unresolved Questions in this compound Chemistry

While dedicated research on this compound is not extensive, its chemical nature places it at the intersection of several active research frontiers, primarily within the fields of polymer chemistry, materials science, and organocatalysis. The unresolved questions surrounding this compound are largely extensions of the broader challenges in thiourea chemistry.

In the realm of polymer science , a significant frontier is the development of functional polymers with tailored properties. The vinyl group in this compound makes it a potential monomer for polymerization or a co-monomer to be incorporated into other polymer chains. An unresolved question is how the incorporation of the thiourea moiety would affect the physical and chemical properties of the resulting polymer. For instance, would it enhance thermal stability, alter solubility, or introduce specific metal-binding capabilities? Studies on thiolated poly(vinyl alcohol) have shown that the introduction of thiol groups can significantly enhance mucoadhesive properties, suggesting that this compound-containing polymers could have interesting applications. nih.gov

In materials science , the ability of thiourea derivatives to interact with metal surfaces is a key area of interest. A pertinent question is whether this compound could form self-assembled monolayers on surfaces and what the orientation and packing of these molecules would be. The interplay between the vinyl group's potential for surface polymerization and the thiourea's coordinating ability could lead to novel surface modifications.

Within organocatalysis , bifunctional thioureas that can activate both electrophiles and nucleophiles through hydrogen bonding have become powerful tools in asymmetric synthesis. rsc.orgjst.go.jp A major frontier is the design of new catalysts with enhanced activity and selectivity. An unresolved question for this compound is whether it can act as an effective organocatalyst and how the electronic nature of the vinyl group would modulate its catalytic properties compared to aryl- or alkyl-substituted thioureas. The potential for the vinyl group to participate in or interfere with catalytic cycles is an area ripe for investigation.

Furthermore, the fundamental reactivity of the this compound molecule itself is not fully characterized. Detailed kinetic and mechanistic studies of its reactions, such as its behavior in cycloaddition reactions or as a Michael acceptor, are needed to fully understand its synthetic potential. The selective functionalization of either the vinyl group or the thiourea moiety in the presence of the other is a synthetic challenge that remains to be systematically explored.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1483-58-5 |

|---|---|

Molecular Formula |

C3H6N2S |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

ethenylthiourea |

InChI |

InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) |

InChI Key |

PVTGORQEZYKPDK-UHFFFAOYSA-N |

SMILES |

C=CNC(=S)N |

Isomeric SMILES |

C=CN=C(N)S |

Canonical SMILES |

C=CNC(=S)N |

Other CAS No. |

1483-58-5 |

Synonyms |

ethenylthiourea |

Origin of Product |

United States |

Synthetic Methodologies for Ethenylthiourea and Its Derivatives

Development of Novel Synthetic Routes to Ethenylthiourea

The development of new synthetic pathways for this compound is driven by the need for more efficient and environmentally friendly processes. This involves exploring catalytic systems, applying green chemistry principles, and utilizing advanced manufacturing techniques.

Catalysis plays a crucial role in modern organic synthesis by accelerating reaction rates and improving selectivity under milder conditions. For this compound, catalytic approaches often focus on the reaction between vinyl isothiocyanate and an amine. While this reaction can occur thermally, catalysts significantly enhance its efficiency.

Various catalysts have been explored, including:

Lewis acids and bases: These can activate the reactants, facilitating the nucleophilic addition.

Organocatalysts and transition-metal catalysts: These advanced systems can offer superior control over the reaction, including the potential for enantioselective synthesis of chiral derivatives. nih.gov

Nanocatalysts: Nanomaterials with enzyme-like properties, or "nanozymes," are also being investigated for their catalytic potential in various chemical transformations. mdpi.com The catalytic activity of these materials is often dependent on their size, shape, and surface morphology. mdpi.com

Heteropoly acids (HPAs): These have been recognized for their catalytic activity in the synthesis of various nitrogen-containing heterocyclic compounds. sciopen.com

The choice of catalyst is tailored to the specific substrates and the desired reaction outcome.

Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. epa.govnih.govrroij.com This philosophy applies to all stages of a chemical's life cycle. epa.gov Key principles relevant to this compound synthesis include:

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org Addition reactions, such as the one potentially used for this compound synthesis, are ideal in this regard.

Less Hazardous Chemical Syntheses: This principle encourages designing syntheses to use and generate substances with minimal toxicity. skpharmteco.com

Safer Solvents and Auxiliaries: This involves avoiding or replacing hazardous solvents with safer alternatives like water or biodegradable solvents. skpharmteco.com

Design for Energy Efficiency: Synthetic methods should be designed to be conducted at ambient temperature and pressure to minimize energy requirements. acs.org

Use of Renewable Feedstocks: This involves utilizing starting materials from renewable sources.

Reduction of Derivatives: Unnecessary derivatization steps should be minimized or avoided, which can be achieved through the use of highly specific catalysts like enzymes. acs.org

By adhering to these principles, chemists are developing more sustainable methods for producing this compound. rroij.com

Flow chemistry, or continuous manufacturing, involves running a chemical reaction in a continuously flowing stream rather than in a batch. amt.ukseqens.comvapourtec.com This approach offers several advantages for the production of this compound:

| Advantage | Description |

| Increased Safety | Smaller reaction volumes and better heat transfer reduce the risks associated with hazardous reactions. seqens.comltf-gmbh.comcontractpharma.com |

| Improved Quality Control | Precise control over reaction parameters like temperature, pressure, and residence time leads to higher product consistency and yield. amt.ukltf-gmbh.com |

| Enhanced Efficiency | Faster reactions and reduced downtime compared to batch processes. seqens.com Real-time analysis provides immediate feedback on reaction performance. ltf-gmbh.com |

| Scalability | Production can be easily scaled by running the system for longer durations. vapourtec.com |

| Reduced Environmental Footprint | Can lead to significant reductions in energy and solvent consumption. seqens.com |

This technology is particularly well-suited for industrial-scale production where safety, consistency, and cost-effectiveness are critical. contractpharma.com

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the underlying reaction mechanisms is fundamental for optimizing synthetic routes and developing more effective catalysts.

The formation of thioureas from isothiocyanates and amines is generally understood to proceed via a nucleophilic addition mechanism. The reaction pathway typically involves the following steps:

Nucleophilic Attack: The amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.

Intermediate Formation: This leads to the formation of a zwitterionic intermediate.

Proton Transfer: A subsequent proton transfer results in the final thiourea (B124793) product.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the reaction's potential energy surface and elucidating the most probable pathway.

The transition state represents the energy barrier of a reaction. Analyzing its structure and energy provides insights into the reaction kinetics. For this compound synthesis, computational studies can model the transition states for both catalyzed and uncatalyzed reactions.

In an uncatalyzed reaction, the transition state often features a cyclic arrangement of the reacting atoms. Catalysts function by providing an alternative reaction pathway with a lower energy transition state. For example, a catalyst might stabilize charge development in the transition state, thereby accelerating the reaction. Mechanistic studies, including transition state analysis, are crucial for the rational design of new and improved catalysts for this compound synthesis. nih.gov

Synthesis of this compound-Based Precursors and Advanced Intermediates

The synthesis of precursors for this compound and its advanced intermediates often involves multi-step chemical reactions. While a direct, high-yield synthesis of isolated this compound is not extensively documented in readily available literature, its formation as a reactive intermediate or precursor for other molecules is established.

One notable method involves the reaction of thiourea derivatives with α,β-epoxyketones, which is hypothesized to proceed through the formation of a vinyl thiourea derivative. nih.gov In a general procedure, the reaction of an epoxy-ketone with a thiourea derivative in acetic acid at elevated temperatures (e.g., 100 °C) for several hours leads to the formation of fused-thiazole derivatives. nih.gov This transformation implies the in-situ generation of a vinyl thiourea intermediate which then undergoes intramolecular cyclization. The choice of solvent is critical, with acetic acid proving to be superior to other polar protic and aprotic solvents. nih.gov

This compound itself is identified as a precursor in the synthesis of other heterocyclic compounds. For instance, it is a starting material for the preparation of 2-Methylthio-2-imidazoline hydriodide. molbase.com

Furthermore, the synthesis of more complex thiourea-based precursors often starts with the reaction of an amine with an isothiocyanate. This fundamental reaction can be adapted to introduce a vinyl or other functionalizable group, thereby creating a precursor for further derivatization. For example, a series of thiourea derivatives bearing pendant hydroxyl groups has been synthesized to act as precursors for cyclization reactions. researchgate.net

The synthesis of precursors for metal complexes can also be considered an important aspect of generating advanced intermediates. For instance, novel tridentate ONO pincer ligand precursors, which are neutral and incorporate a carbonyl-substituted imidazole (B134444) functionality, have been synthesized through a three-step process starting from amino acetaldehyde (B116499) diethyl acetal (B89532) and an isocyanate. google.com

Strategies for Derivatization of this compound

The derivatization of this compound can be approached by modifying its distinct functional groups: the ethenyl (vinyl) group and the thiourea moiety. These modifications allow for the synthesis of a wide array of new chemical entities.

The structural modification and functionalization of the this compound core can lead to the creation of various heterocyclic systems and other functionalized molecules.

The thiourea portion of the molecule is susceptible to reactions with electrophiles. For example, thiourea derivatives can react with bromoacyl bromides to yield isomeric iminothiozolidinones. researchgate.net This type of cyclization reaction demonstrates a method for building more complex structures from a thiourea scaffold.

The vinyl group offers a site for various addition and cyclization reactions. The formation of fused-vinyl thiazole (B1198619) derivatives from the reaction of thiourea derivatives with α,β-epoxyketones is a prime example of the functionalization of the vinyl group, leading to a heterocyclic system. nih.gov This reaction has been shown to be compatible with a broad range of substituted thioureas, including those with electron-donating and electron-withdrawing groups on an aryl substituent. nih.gov

Furthermore, the concept of using urea (B33335) and thiourea derivatives as catalysts for the functionalization of unactivated C–H bonds in vinyl compounds presents a novel approach to modification. nih.gov In such systems, a urea catalyst can mediate the formation of vinyl carbocations which then undergo C–H insertion or Friedel–Crafts reactions. nih.gov This highlights a sophisticated strategy for modifying the environment around the vinyl group. The reaction of a polymer with a pendant vinyl group with a functional thiol represents another method for the functionalization of the vinyl moiety. google.com

This compound and its derivatives can act as ligands in the formation of coordination complexes with various metals. The sulfur and nitrogen atoms of the thiourea group are excellent donors for metal ions.

The synthesis of metal complexes with thiourea-based ligands is well-documented. General procedures often involve mixing a solution of the thiourea ligand with a solution of a metal salt, often in a suitable solvent like ethanol, and refluxing the mixture. For example, Schiff base metal complexes of Co(II) and Cr(III) have been synthesized by reacting the Schiff base ligand with the respective metal chlorides in a 1:1 molar ratio. scirp.org Similarly, organoruthenium complexes with thiourea have been prepared and characterized. nih.gov

More specific to thiourea derivatives, gold (I) and silver (I) complexes have been synthesized. researchgate.net For instance, a gold(I) complex can be prepared by reacting a thiourea ligand with [Au(OTf)(PPh₃)]. researchgate.net The synthesis of a bis(thiourea)gold(I) complex involves the reaction of the thiourea ligand with Au(tht)₂ generated in situ. researchgate.net Silver complexes can be prepared in a similar fashion.

The formation of adducts is also a key aspect of the chemistry of this compound. It is used as a reducing agent or accelerator in second-generation acrylate (B77674) adhesives, where it likely forms adducts during the polymerization process. probablytape.com this compound is also listed as a component in cyanide-free gold electroplating solutions, suggesting its role as a complexing agent or adduct-forming species in the plating bath. google.com

The following table summarizes examples of reaction conditions for the synthesis of thiourea-based derivatives and complexes.

| Product Type | Reactants | Solvent | Conditions | Yield |

| Fused-vinylthiazole derivative | Epoxy-ketone, Thiourea | Acetic Acid | 100 °C, 8 hours | Quantitative nih.gov |

| Iminothiozolidinones | Thiourea derivative, Bromoacyl bromide | Varies | Temperature-dependent | Not specified researchgate.net |

| Gold(I) Thiourea Complex | Thiourea T2, [Au(OTf)(PPh₃)] | CH₂Cl₂ | Room Temp, 2.5 hours | 64% |

| Silver(I) bis(thiourea) Complex | Thiourea T2, [Ag(OTf)] | CH₂Cl₂ | Room Temp, 1.5 hours | 86% |

Reaction Mechanisms and Chemical Transformations of Ethenylthiourea

Mechanistic Pathways of Ethenylthiourea Reactivity

The reactivity of this compound is governed by the interplay between its two primary functional components. The thiourea (B124793) portion can engage in reactions typical of its class, while the ethenyl group provides a site for additions and polymerization.

The thiourea moiety (-NH-C(=S)-NH-) is characterized by its nucleophilic nature. The sulfur atom, with its lone pairs of electrons, is a primary site for nucleophilic attack. This allows thiourea and its derivatives to react with various electrophiles. For instance, thioureas are used as nucleophiles in the synthesis of thiols from alkyl halides, proceeding through an isothiouronium salt intermediate. chemguide.co.uk

The nitrogen atoms of the thiourea group also possess lone pairs and can exhibit nucleophilic character. Furthermore, the thiourea group can be protonated, and it can act as a hydrogen-bond donor to activate electrophiles, enhancing their reactivity. ksu.edu.sa

In the context of this compound, the thiourea portion can participate in reactions such as S-alkylation. It has been hypothesized that the reaction of thiourea derivatives with α,β-epoxyketones can lead to the formation of vinyl thiourea derivatives as intermediates in the synthesis of fused-thiazoles. nih.govresearchgate.net This type of domino reaction highlights the nucleophilicity of the thiourea group in forming new carbon-sulfur and carbon-nitrogen bonds. nih.gov The reaction involves the nucleophilic thiourea attacking the electrophilic epoxide, leading to a cascade that can form complex heterocyclic systems. nih.govresearchgate.net

The ethenyl group (CH₂=CH-), an unsaturated moiety, is electron-rich due to the presence of the π-bond, making it susceptible to attack by electrophiles. libretexts.org Electrophilic addition is a characteristic reaction of alkenes. In this process, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile to yield the final product.

The vinyl group can also influence the reactivity of the attached thiourea moiety through electronic effects. It can act as an activating group via resonance, potentially increasing the electron density on the aromatic ring in related structures and directing electrophilic substitution to ortho and para positions. quora.com Conversely, the electronegativity of the sp² hybridized carbons introduces an inductive withdrawing effect. quora.com

Vinylation, the process of adding a vinyl group, can be achieved through various methods, including reactions with acetylene (B1199291) or through palladium-catalyzed couplings like the Heck reaction. wikipedia.org The presence of the vinyl group in this compound opens the door to these classes of reactions, allowing for further functionalization. For example, it could potentially undergo nucleophilic substitution at the vinylic carbon under certain conditions, a reaction class that has been studied for other vinyl systems. sioc-journal.cnorganic-chemistry.org

The ethenyl group of this compound serves as a monomer unit for polymerization. This is a key feature of its reactivity, enabling the formation of long polymer chains. This compound is listed as a component in reactive acrylate (B77674) adhesives, where it can act as an accelerator, participating in the free-radical graft copolymerization process. probablytape.com The polymerization of various vinyl thiourea derivatives has been reported, indicating that the vinyl group readily undergoes addition polymerization. dntb.gov.uasapub.org The general mechanism for the polymerization of ethene and its derivatives involves the breaking of the π-bond and the formation of new single bonds between monomer units, often initiated by a radical. youtube.com Kinetic studies on related vinyl monomers containing heterocyclic groups have shown that the polymerization follows a conventional free-radical scheme. researchgate.net

Cycloaddition reactions are another important class of transformations for molecules containing double bonds. The ethenyl group can act as the 2π-electron component (dienophile) in [4+2] cycloadditions, such as the Diels-Alder reaction. imperial.ac.uk While specific examples involving this compound are not prominent in the literature, the principle suggests its potential to react with dienes to form six-membered rings. imperial.ac.ukijrpc.com Both thermal and photochemical [2+2] cycloadditions are also known for alkenes, which could lead to the formation of four-membered rings. nih.govyoutube.com The efficiency and selectivity of such reactions depend on the electronic properties of the reactants and the reaction conditions. imperial.ac.uk

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For this compound, such studies are crucial for understanding and optimizing its transformations, particularly in applications like polymerization.

The rate of a chemical reaction is described by a rate law, which expresses the rate as a function of the concentrations of the reactants and a rate constant (k). libretexts.org The rate constant is a proportionality constant that is specific to a particular reaction at a given temperature. wikipedia.org For a reaction involving this compound, the rate law would take the general form:

Rate = k [this compound]ⁿ [Other Reactant]ᵐ

The exponents n and m are the reaction orders with respect to each reactant and must be determined experimentally. libretexts.org For instance, in the polymerization of a vinyl monomer initiated by a radical initiator (I), the rate of polymerization (Rp) is typically expressed as:

Rp = k [Monomer]ⁿ [Initiator]ᵐ

The rates of chemical transformations are highly dependent on the reaction conditions. Key factors include:

Temperature : Increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions. The relationship between the rate constant and temperature is described by the Arrhenius equation, which involves the activation energy (Ea). google.com

Concentration : The rate of reaction typically increases with the concentration of the reactants, as this leads to a higher frequency of molecular collisions. libretexts.org

Catalysts : Catalysts increase the rate of a reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. google.com this compound itself is used as an accelerator or part of an initiator system in some polymerization reactions, indicating its role in influencing the kinetics of these processes. probablytape.commt.com

Solvent : For reactions in solution, the solvent can influence reaction rates through its polarity and its ability to stabilize reactants, transition states, or intermediates. In one study on the synthesis of fused-thiazoles, acetic acid was found to be a superior solvent to polar aprotic solvents like DMF or DMSO, highlighting the critical role of the reaction medium. nih.gov

Understanding these influences is essential for controlling the outcome of reactions involving this compound, whether for synthesizing new materials or for its application in industrial processes.

Photochemical Transformations of this compound

Photochemical transformations are chemical reactions initiated by the absorption of light. researchgate.net For this compound, these reactions can be broadly categorized into direct photolytic degradation, where the molecule itself absorbs a photon, and photosensitized reactions, where another molecule absorbs the light energy and transfers it to the this compound molecule. tandfonline.comripublication.com

Direct photolysis occurs when a molecule absorbs light, leading to its excitation and subsequent chemical breakdown. researchgate.net The presence of both a π-system in the vinyl group and lone pairs on the sulfur and nitrogen atoms suggests that this compound can absorb UV radiation. The specific degradation pathways are complex and depend on factors like the wavelength of light and the surrounding medium. nih.gov

The vinyl group itself is susceptible to photo-induced polymerization or cyclization reactions. The thiourea moiety can undergo photo-oxidation. The degradation of poly(vinyl chloride), for instance, involves dehydrochlorination to form polyene structures upon irradiation. researchgate.net A similar elimination of H₂S from this compound could be a possible degradation route, although this is speculative.

Photosensitized reactions involve a "sensitizer" molecule that absorbs light and then transfers the energy to a substrate molecule, initiating a reaction without being consumed itself. thermofisher.com These reactions can proceed through two main pathways: Type I, involving electron or hydrogen atom transfer to form radical ions, or Type II, involving the formation of singlet oxygen. mdpi.com

Thiourea and its derivatives are known to participate in photosensitized processes. For this compound, a photosensitizer could transfer energy to either the vinyl group or the thiourea moiety.

Type I Mechanism : An excited photosensitizer could abstract a hydrogen atom from the N-H groups of the thiourea moiety or accept an electron, leading to the formation of a radical cation. This radical species would be highly reactive and could undergo further reactions like dimerization, polymerization, or reaction with oxygen.

Type II Mechanism : The excited sensitizer (B1316253) can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the electron-rich double bond of the vinyl group in an ene reaction or a [2+2] cycloaddition to form hydroperoxides or dioxetanes, respectively. These intermediates are often unstable and can decompose to form various oxygenated products.

The specific mechanism that predominates would depend on the photosensitizer used, the solvent, and the concentration of oxygen. mdpi.com

Thermal Degradation Pathways of this compound

Thermal degradation involves the decomposition of a compound at elevated temperatures. The analysis of these pathways is crucial for understanding a material's thermal stability. d-nb.info The techniques of choice for such studies are often thermogravimetric analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), which help in identifying the decomposition products. d-nb.inforesearchgate.netresearchgate.net

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. researchgate.net The mechanism of pyrolysis for this compound has not been specifically reported, but the decomposition of thiourea and its derivatives is well-documented. Thiourea decomposes at temperatures above 180°C to produce ammonia (B1221849), isothiocyanic acid (HNCS), hydrogen sulfide (B99878) (H₂S), and carbodiimide. nih.gov

It is highly probable that the pyrolysis of this compound would follow analogous pathways, primarily involving the thiourea part of the molecule. Potential mechanisms include:

Intramolecular Hydrogen Transfer : A four-center pericyclic reaction, which is a common decomposition pathway for urea (B33335) derivatives, could lead to the formation of vinyl isothiocyanate and ammonia. rsc.org

Bond Fission : Homolytic cleavage of the C-N or C-S bonds could initiate a radical chain reaction, leading to a complex mixture of products.

Elimination Reactions : Elimination of H₂S or ammonia could occur, leading to the formation of vinyl cyanamide (B42294) or other unsaturated species.

The presence of the vinyl group adds complexity, as it can undergo secondary reactions such as polymerization or char formation at high temperatures.

Based on the pyrolysis of thiourea and other substituted thioureas, a range of decomposition products can be anticipated for this compound. nih.govpsu.edu Py-GC/MS would be the ideal technique to identify these volatile products. mdpi.comelectrochemsci.org

The following table outlines the potential thermal decomposition products of this compound and their likely origin, based on the known chemistry of thiourea and vinyl compounds.

| Potential Product | Chemical Formula | Likely Formation Pathway |

|---|---|---|

| Ammonia | NH₃ | Decomposition of the thiourea moiety. nih.govpsu.edu |

| Hydrogen Sulfide | H₂S | Decomposition of the thiourea moiety. nih.gov |

| Vinyl Isothiocyanate | C₃H₃NS | Intramolecular rearrangement and elimination from this compound. |

| Acetonitrile (B52724) | C₂H₃N | Secondary decomposition of the vinyl fragment. |

| Carbon Disulfide | CS₂ | Decomposition product observed in the pyrolysis of some thiourea complexes. psu.edu |

| Various hydrocarbons | CₓHᵧ | From the polymerization and fragmentation of the vinyl group. |

Redox Chemistry and Electrochemistry of this compound

Redox chemistry involves reactions with a change in the oxidation state of atoms through electron transfer. rowansci.comresearchgate.net The electrochemistry of a compound describes its behavior at an electrode surface as a function of applied potential. acs.orgcapes.gov.br

The thiourea functional group is known to be redox-active. It can be electrochemically oxidized, typically in a one-electron, irreversible process, to form formamidine (B1211174) disulfide. capes.gov.brmdpi.com This oxidation often occurs at a potential of around +0.5 V, though the exact potential depends on the electrode material and pH. ripublication.commdpi.com The reaction can be described as:

2 (NH₂)₂CS → [(NH₂)₂CSSC(NH₂)₂]²⁺ + 2e⁻

For this compound, a similar oxidation process is expected to occur at the sulfur atom. The presence of the vinyl group may influence the redox potential. The electrochemical behavior can be studied using techniques like cyclic voltammetry (CV), which reveals the potentials at which oxidation and reduction occur. researchgate.nettandfonline.comuca.fr

The oxidation of thiourea can be complex, sometimes leading to electrode passivation where the product coats the electrode surface, inhibiting further reaction. In some cases, complex oscillations in current or potential can be observed during the electrochemical oxidation of thiourea, indicating a multi-step reaction mechanism involving adsorption and desorption of different species. acs.orgcapes.gov.br

Oxidation and Reduction Potentials

The oxidation and reduction potentials of a substance quantify its tendency to lose or gain electrons, respectively. These values are crucial for predicting the spontaneity of redox reactions. For thiourea, electrochemical studies have identified distinct potentials for its oxidation and reduction processes.

The primary oxidation of thiourea involves the sulfur atom, leading to the formation of formamidine disulfide. This process is often observed as a quasi-reversible or irreversible reaction in cyclic voltammetry studies. mdpi.comelectrochemsci.org For instance, at a bare platinum electrode in an acetate (B1210297) buffer solution (pH 4.5), thiourea exhibits an anodic peak (oxidation) at approximately +0.47 V versus a Saturated Calomel Electrode (SCE). mdpi.com The corresponding cathodic peak (reduction of the disulfide) is observed at a more negative potential, indicating some degree of irreversibility. mdpi.com

The direct reduction of the thiourea molecule is more challenging and occurs at a significantly more negative potential. In a non-aqueous electrolyte (acetonitrile), the reduction of thiourea on a platinum electrode has been reported to occur at approximately -1.65 V vs. SCE. electrochemsci.org

The presence of the ethenyl (vinyl) group (–CH=CH₂) attached to one of the nitrogen atoms in this compound is expected to influence these potentials. The vinyl group is generally considered to be weakly electron-withdrawing through resonance, which could make the sulfur atom slightly more difficult to oxidize compared to thiourea. Conversely, this electronic effect might render the molecule slightly easier to reduce. However, without direct experimental data, these are theoretical considerations.

The table below summarizes the reported potential values for the parent compound, thiourea, which can serve as a reference for estimating the electrochemical window of this compound.

| Process | Compound | Potential (V) | Reference Electrode | Conditions | Source |

|---|---|---|---|---|---|

| Oxidation | Thiourea | +0.47 | SCE | Bare Pt electrode, Acetate buffer (pH 4.5) | mdpi.com |

| Reduction | Thiourea | -1.65 | SCE | Pt electrode, Acetonitrile | electrochemsci.org |

Electrochemical Reaction Mechanisms

The electrochemical reactions of thiourea derivatives are centered around the sulfur atom and can be influenced by the nature of the substituents. psu.ac.th

Oxidation Mechanism:

The most commonly reported electrochemical oxidation mechanism for thiourea and its derivatives is a one-electron transfer per molecule, leading to the formation of a dimeric species, formamidine disulfide (also known as dithiodiformamidinium ion). mdpi.comresearchgate.net The reaction can be represented as follows:

2 SC(NH₂)(NHCH=CH₂) ⇌ [(H₂N)(CH₂=CHNH)C-S-S-C(NHCH=CH₂)(NH₂)]²⁺ + 2e⁻

This initial oxidation product, the disulfide, can be stable or undergo further chemical reactions depending on the conditions, such as pH and the solvent system. researchgate.net In some cases, at more positive potentials, further irreversible oxidation can occur, leading to the formation of sulfur-oxygen species like sulfinates or sulfonates, and eventually to the decomposition of the molecule. p2infohouse.org The presence of the vinyl group in this compound might also offer a site for secondary reactions, such as electropolymerization, especially at higher potentials or under specific catalytic conditions, although this is speculative without experimental evidence.

Reduction Mechanism:

The electrochemical reduction of thiourea is a more complex process and is less frequently studied. It is believed to involve the cleavage of the carbon-sulfur bond. electrochemsci.org The proposed products of the cathodic reduction of thiourea in a non-aqueous electrolyte are urea and sulfide ions. electrochemsci.org

SC(NH₂)(NHCH=CH₂) + 2e⁻ → OC(NH₂)(NHCH=CH₂) + S²⁻

This reaction occurs at a very low reduction potential, suggesting it is a difficult process to achieve. electrochemsci.org The ethenyl substituent is unlikely to be reduced before the thiocarbonyl group under these conditions, as the C=S bond is typically more electrochemically active.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethenylthiourea

Vibrational Spectroscopy Applications for Ethenylthiourea Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups within this compound and probing its molecular structure. These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. netlify.applibretexts.org When applied to this compound, the resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode, which collectively act as a molecular "fingerprint". researchgate.netiosrjournals.org

Key functional groups of this compound can be assigned to specific regions of the FTIR spectrum. The N-H stretching vibrations of the primary amine groups typically appear as a series of bands in the high-frequency region of 3100-3400 cm⁻¹. up.ac.za The presence of multiple bands in this region can suggest different environments for the N-H protons, possibly due to intermolecular hydrogen bonding or the existence of different conformers. rasayanjournal.co.inakjournals.com

The thiocarbonyl group (C=S) and the thioamide moiety (N-C=S) give rise to several characteristic bands. The C=S stretching vibration is complex and couples with other vibrations, but a significant contribution is often found in the 700-800 cm⁻¹ and 1400-1500 cm⁻¹ regions. up.ac.zaresearchgate.netirdg.org For instance, in thiourea (B124793), a band around 729-740 cm⁻¹ is assigned to a symmetric C=S stretch, while bands near 1428-1464 cm⁻¹ are attributed to asymmetric C=N and C=S stretching vibrations. researchgate.netirdg.org The ethenyl (vinyl) group also produces distinct signals, including the C=C stretching vibration, typically found around 1620-1680 cm⁻¹, and the vinylic C-H stretching which occurs above 3000 cm⁻¹.

FTIR is also sensitive to the molecule's conformation. The precise positions of the N-H and C=S absorption bands can shift depending on the rotational isomerism around the C-N bonds (cis/trans conformation) and the extent of hydrogen bonding, providing valuable information on the molecule's three-dimensional structure in a given state. irdg.org

Interactive Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3100 - 3400 | N-H Asymmetric & Symmetric Stretching | Amine (-NH₂) | rasayanjournal.co.inakjournals.comresearchgate.net |

| ~3080 | =C-H Stretching | Vinyl (C=CH₂) | |

| ~1640 | C=C Stretching | Vinyl (C=CH₂) | |

| ~1617 | N-H Bending (Scissoring) | Amine (-NH₂) | up.ac.zanih.gov |

| 1400 - 1500 | Asymmetric N-C-N and C=S Stretching | Thioamide | up.ac.zaresearchgate.net |

| ~1410 | =C-H In-plane Bending | Vinyl (C=CH₂) | |

| ~1090 | Symmetric C-N Stretching | Thioamide | akjournals.comresearchgate.net |

| ~990 & ~910 | =C-H Out-of-plane Bending | Vinyl (C=CH₂) | |

| 700 - 800 | Symmetric C=S Stretching | Thiocarbonyl | up.ac.zaresearchgate.netresearchgate.net |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations and is complementary to FTIR spectroscopy. aip.orglibretexts.org A molecule scatters incident high-intensity laser light, and while most of the light is scattered at the same wavelength (Rayleigh scatter), a tiny fraction is scattered at different wavelengths (Raman scatter). aip.org This shift in wavelength corresponds to the vibrational modes of the molecule, providing a distinct chemical fingerprint. youtube.com

For this compound, Raman spectroscopy is particularly effective for identifying symmetric and non-polar bonds. The C=S stretching vibration, which can be weak or coupled in FTIR, often produces a strong and more easily identifiable band in the Raman spectrum, typically observed around 730-740 cm⁻¹ for thiourea. researchgate.netresearchgate.net Similarly, the C=C stretching mode of the vinyl group is expected to yield a strong Raman signal.

The technique is highly valuable for assigning specific vibrational modes because the selection rules for Raman activity differ from those for FTIR. researchgate.net By comparing the FTIR and Raman spectra, a more complete assignment of the fundamental vibrations of this compound can be achieved. For example, studies on thiourea and its complexes use both techniques to distinguish between different coordination modes and to study changes in bonding upon complexation. up.ac.zaakjournals.com Resonance Raman studies, where the excitation laser wavelength is tuned to an electronic absorption band, can selectively enhance vibrations associated with the chromophoric part of the molecule, such as the thioamide group, providing detailed information about its excited state geometry. conductscience.com

Interactive Table 2: Predicted Raman Peak Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3100 - 3400 | N-H Asymmetric & Symmetric Stretching | Amine (-NH₂) | akjournals.com |

| ~3080 | =C-H Stretching | Vinyl (C=CH₂) | |

| ~1640 | C=C Stretching (strong intensity expected) | Vinyl (C=CH₂) | |

| ~1617 | N-H Bending | Amine (-NH₂) | akjournals.com |

| 1400 - 1500 | Asymmetric N-C-N and C=S Stretching | Thioamide | up.ac.za |

| ~1090 | Symmetric C-N Stretching | Thioamide | akjournals.com |

| 730 - 740 | Symmetric C=S Stretching (strong intensity) | Thiocarbonyl | researchgate.netresearchgate.net |

| ~490 | Skeletal Deformation / C-S Stretch | Thioamide | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. libretexts.orgpsu.edu It provides detailed information about the local electronic environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

Proton (¹H) NMR spectroscopy reveals the number of chemically distinct protons in a molecule, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). researchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the amine (N-H) and vinyl (CH=CH₂) protons.

Amine Protons (-NH₂): The two protons on each nitrogen atom are expected to produce signals that are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange. Their chemical shift can vary widely depending on the solvent, concentration, and temperature but generally appears in the downfield region.

Vinyl Protons (-CH=CH₂): The three protons of the vinyl group are chemically non-equivalent and will give rise to a complex set of signals. They form a spin system (often AMX or ABC type) resulting in three distinct multiplets.

The geminal protons (on the =CH₂ carbon) are non-equivalent.

The vicinal proton (on the -CH= carbon) will couple to the two geminal protons with different coupling constants (J-values) for cis and trans relationships.

Typical chemical shifts for vinylic protons are in the range of 4.5-7.5 ppm. researchgate.netresearchgate.net The proton attached to the same carbon as the nitrogen atom will be shifted further downfield due to the influence of the electronegative nitrogen.

Interactive Table 3: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| H-N | 5.0 - 8.0 | Broad singlet (br s) | N/A | researchgate.net |

| Hₐ (-CH=) | 6.5 - 7.5 | Doublet of doublets (dd) | J_ac ≈ 17 Hz (trans), J_ab ≈ 10 Hz (cis) | researchgate.netresearchgate.net |

| H_b (=CH₂) | 5.0 - 6.0 | Doublet of doublets (dd) | J_ab ≈ 10 Hz (cis), J_bc ≈ 2 Hz (geminal) | researchgate.netresearchgate.net |

| H_c (=CH₂) | 5.0 - 6.0 | Doublet of doublets (dd) | J_ac ≈ 17 Hz (trans), J_bc ≈ 2 Hz (geminal) | researchgate.netresearchgate.net |

Note: Chemical shifts are highly dependent on the solvent used. The labels a, b, and c refer to the protons of the vinyl group.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule, revealing the carbon framework. libretexts.org Spectra are typically recorded with proton decoupling, meaning each carbon signal appears as a sharp singlet. libretexts.org The chemical shift range for ¹³C is much wider than for ¹H (0-220 ppm), which usually prevents signal overlap. libretexts.org

In this compound, three distinct carbon signals are expected:

Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and is expected to resonate at a very low field, typically in the range of 180-210 ppm. sdsu.eduresearchgate.netnih.gov This significant downfield shift is a characteristic feature of the thiocarbonyl group.

Vinyl Carbons (-CH=CH₂): The two sp² hybridized carbons of the vinyl group will appear in the typical alkene region of the spectrum, generally between 100 and 140 ppm. libretexts.org The carbon directly attached to the nitrogen atom (-CH=) will be further downfield than the terminal methylene (B1212753) carbon (=CH₂).

Interactive Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Functional Group | Reference(s) |

| C=S | 180 - 210 | Thiocarbonyl | sdsu.eduresearchgate.netnih.gov |

| -CH= | 125 - 140 | Vinyl | libretexts.org |

| =CH₂ | 100 - 120 | Vinyl | libretexts.org |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. nih.govwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps correlations between protons that are coupled to each other (typically through 2 or 3 bonds). wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of the three different vinyl protons (Hₐ, Hₑ, and Hₑ), confirming their connectivity within the same spin system. aip.orguni.lu

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). wikipedia.org An HSQC spectrum of this compound would show a cross-peak between the signal for the -CH= proton and the -CH= carbon, and another cross-peak linking the =CH₂ proton signals to the =CH₂ carbon signal. This technique definitively assigns which protons are attached to which carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). wikipedia.org It is extremely powerful for piecing together molecular fragments. For this compound, an HMBC spectrum would be expected to show correlations from the N-H protons to both the thiocarbonyl carbon (C=S) and the adjacent vinyl carbon (-CH=). It would also show correlations from the vinyl protons to the thiocarbonyl carbon, thereby confirming the connection between the vinyl group and the thiourea moiety. psu.edunih.govuni.lu

Together, these 2D NMR techniques provide an interlocking web of connectivity data that allows for the complete and unambiguous structural determination of this compound.

Mass Spectrometry Approaches for this compound and its Transformation Products

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and its various transformation products. It provides highly accurate information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to several decimal places. fishersci.comwikipedia.org This precision allows for the calculation of an exact mass, which can be used to derive a unique molecular formula, a critical step in identifying unknown compounds or confirming the identity of synthesized ones. mdpi.comnih.gov

For this compound, with the molecular formula C₃H₆N₂S, the theoretical exact mass can be calculated by summing the exact masses of its most abundant constituent isotopes. nih.govpearson.com

Table 1: Isotopic Masses for Exact Mass Calculation of this compound

| Element | Isotope | Exact Mass (Da) |

| Carbon | 12C | 12.000000 |

| Hydrogen | 1H | 1.007825 |

| Nitrogen | 14N | 14.003074 |

| Sulfur | 32S | 31.972071 |

Data sourced from PubChem and other chemistry resources.

Based on these values, the theoretical monoisotopic (exact) mass of neutral this compound ([M]) is calculated as: (3 × 12.000000) + (6 × 1.007825) + (2 × 14.003074) + (1 × 31.972071) = 102.02517 Da

An experimental HRMS measurement yielding a mass value extremely close to 102.02517 Da would provide high confidence in the identification of this compound, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). copernicus.orgcopernicus.org This capability is particularly vital when analyzing complex mixtures where transformation products of this compound might be present. d-nb.info

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, e.g., protonated this compound, [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. gre.ac.uk The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

For thiourea derivatives, fragmentation is often directed by the initial site of protonation, which is typically the sulfur atom due to its high basicity. researchgate.net The fragmentation of protonated this compound ([C₃H₇N₂S]⁺, m/z 103.0329) would likely proceed through several key pathways:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for compounds with primary amine groups involves the neutral loss of ammonia (17.0265 Da). This would result in a fragment ion at m/z 86.0064.

Loss of the Vinyl Group (C₂H₃): Cleavage of the bond between the vinyl group and the nitrogen atom could lead to the loss of a vinyl radical (•C₂H₃, 27.0235 Da), generating a fragment corresponding to protonated aminothiourea at m/z 76.0094.

Loss of Thiocyanic Acid (HNCS): Rearrangement and elimination of thiocyanic acid (59.0143 Da) is a characteristic fragmentation for thioureas. tsijournals.com This would produce a fragment ion corresponding to ethylenimine at m/z 44.0186.

Cleavage of the Thione Group: Fragmentation could also involve the loss of a thioformamide (B92385) radical (•CH₃N₂S) or related species.

Computational modeling and studies on similar thiourea compounds suggest that intramolecular proton migration is a key step that precedes fragmentation, where the proton moves from the initial basic site (sulfur) to other heteroatoms, initiating charge-directed bond cleavages. gre.ac.ukresearchgate.net Elucidating these pathways is crucial for identifying this compound and its metabolites or degradation products in complex samples.

Table 2: Predicted MS/MS Fragments for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment | Proposed Formula | Fragment Ion (m/z) |

| 103.0329 | [M+H - NH₃]⁺ | C₃H₄NS⁺ | 86.0064 |

| 103.0329 | [M+H - C₂H₃•]⁺ | CH₄N₂S⁺ | 76.0094 |

| 103.0329 | [M+H - HNCS]⁺ | C₂H₆N⁺ | 44.0186 |

To analyze this compound in complex samples, such as environmental matrices or industrial formulations, mass spectrometry is typically coupled with a chromatographic separation technique. This "hyphenation" allows for the separation of individual components in a mixture before they are introduced into the mass spectrometer for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.govgcms.cz this compound, being a relatively small molecule, could potentially be analyzed by GC-MS, likely after a derivatization step to increase its volatility and thermal stability. This technique is commonly used for identifying vulcanization accelerators and their byproducts in rubber materials. lcms.czfrontier-lab.com Pyrolysis-GC-MS, where a material is thermally decomposed before analysis, is another powerful approach to identify additives like this compound within a polymer matrix by analyzing its specific thermal decomposition products. gcms.czshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. zodiaclifesciences.com This makes it particularly suitable for analyzing this compound and its potentially more polar transformation products in aqueous samples or biological matrices. capes.gov.brcopernicus.org The combination of liquid chromatography for separation with the high selectivity and sensitivity of mass spectrometry, especially HRMS, allows for the confident identification and quantification of target analytes even at trace levels. copernicus.orgd-nb.info LC-MS/MS is the predominant approach for analyzing thiourea-based compounds and their metabolites in food and environmental samples. capes.gov.br

Chromatographic Separations for this compound Analysis

Chromatographic techniques are essential for isolating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for assessing the purity of this compound and for performing accurate quantitative analysis. sielc.comwikipedia.org The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

A typical HPLC method for the analysis of thiourea derivatives, which would be applicable to this compound, involves reversed-phase chromatography. farmaciajournal.comtandfonline.com

Table 3: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., UPTISPHERE C18-ODB) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). farmaciajournal.comwikipedia.org |

| Detector | UV-Vis detector, typically set at a wavelength where the thiocarbonyl group (C=S) exhibits strong absorbance (e.g., 235-270 nm). tandfonline.com |

| Injection Volume | Typically in the range of 10-20 µL. farmaciajournal.com |

| Flow Rate | Commonly set around 1.0 mL/min. farmaciajournal.com |

Purity Assessment: By separating this compound from any synthesis byproducts, starting materials, or degradation products, HPLC with UV detection allows for the determination of its purity. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing standard solutions of this compound at known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its exact concentration. wikipedia.org The method's accuracy, precision, and linearity are typically validated according to established guidelines to ensure reliable results. wikipedia.org

The combination of a robust separation on a C18 column with sensitive UV detection provides a reliable and widely used method for the quality control and quantitative determination of this compound. tandfonline.comwikipedia.org

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile analytes like many thiourea derivatives, a chemical modification process known as derivatization is necessary to increase their volatility for GC analysis. research-solution.comlibretexts.orgsigmaaldrich.com This process modifies the chemical structure by replacing active hydrogens on functional groups like -NH and -SH, which tend to form intermolecular hydrogen bonds, thereby reducing volatility. research-solution.com

While direct GC analysis of this compound is challenging due to its polarity and low volatility, derivatization can make it amenable to this technique. The resulting volatile derivatives can then be separated and quantified, often with high sensitivity, using GC coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). thermofisher.comamericanpeptidesociety.org GC-MS is particularly powerful as it provides not only quantitative data but also structural information based on the mass fragmentation patterns of the derivatives. nih.gov

Common derivatization strategies that could be applied to this compound include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form more volatile silyl (B83357) derivatives. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) can be used to form acyl derivatives.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete reaction (over 95% yield) without causing structural rearrangements or sample loss. research-solution.com The analysis of such derivatives would allow for the quantification of this compound in various matrices and for studying its potential release from materials through methods like thermal desorption (TD-GC-MS). measurlabs.comresearchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution in Polymer Systems

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates molecules based on their size, or more accurately, their hydrodynamic volume, in solution. This allows for the determination of crucial polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which is the ratio of Mw to Mn.

For polymer systems containing this compound, either as a monomer in a copolymer or as a functional pendant group, GPC is the standard method to analyze their molecular weight distribution. researchcommons.orgamanote.com For instance, studies on other thiourea-containing polymers, such as poly(thiourea-formaldehyde) resins and acrylic copolymers, have successfully utilized GPC to determine their molecular weights and polydispersity. researchcommons.orgekb.egasianpubs.org

The process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. asianpubs.org Larger polymer chains elute faster than smaller ones. A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes. asianpubs.org By calibrating with polymer standards of known molecular weights, a detailed profile of the molecular weight distribution of the this compound-containing polymer can be obtained.

Table 1: Illustrative GPC Data for Thiourea-Containing Polymers

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly(thiourea-sulfone-imide)s | 87,000 - 96,550 | - | - | researchgate.net |

| p-Hydroxy benzoic acid-thiourea-p-formaldehyde Terpolymer | ~5000 | - | - | asianpubs.org |

Note: This table is illustrative and compiles data from various thiourea-containing polymer systems to demonstrate the application of GPC. Specific data for this compound polymers is not available.

X-ray Diffraction Studies for Crystalline this compound Structures

X-ray diffraction (XRD) is a primary technique for elucidating the atomic and molecular structure of crystalline materials. pdx.educarleton.edu It relies on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a periodic lattice. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. carleton.educeitec.czwarwick.ac.uk This technique can unambiguously establish the absolute configuration, bond lengths, bond angles, and conformation of a crystalline compound. uhu-ciqso.es

For this compound, obtaining a suitable single crystal (typically 10-200 µm in diameter) would allow for its definitive structural characterization. warwick.ac.uk The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern is collected by a detector, and the data is processed to generate an electron density map, from which the atomic positions can be determined and refined. ceitec.czunizar.es While crystallographic data for this compound itself is not found in open databases, the technique has been successfully applied to numerous other thiourea derivatives and their metal complexes, confirming their molecular structures. unizar.esugr.esgoogle.com

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials, which consist of many small, randomly oriented crystallites. creative-biostructure.comlibretexts.org It is a rapid and non-destructive technique primarily used for phase identification and the analysis of crystalline properties. carleton.edu

PXRD would be instrumental in studying the crystalline nature of bulk this compound powder. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase. creative-biostructure.com This pattern can be compared to standard reference patterns for identification. iza-structure.org

A key application of PXRD is the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.govnih.gov Different polymorphs can have distinct physical properties. PXRD can readily distinguish between different polymorphic forms of this compound, should they exist, and can be used to monitor phase transitions under varying conditions. Studies on related compounds like thiourea-doped polyvinyl alcohol have used XRD to investigate changes in crystallinity. researchgate.netresearchgate.net

Elemental Analysis and Spectroscopic Microanalysis of this compound-Containing Materials

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. spark904.nl It is often integrated with electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). jeolusa.comelectron-microscopes.com When the sample is bombarded by the electron beam, atoms emit characteristic X-rays at energies unique to each element. spark904.nl The EDX detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample and determine the relative abundance of each element. electron-microscopes.com

For materials containing this compound, such as composites, polymers, or surface coatings, EDX provides a rapid, non-destructive method to confirm the presence and distribution of key elements. materials.international Since this compound contains nitrogen and sulfur, EDX can be used to map the distribution of these elements on a material's surface, providing insights into the homogeneity of the this compound-containing phase. electron-microscopes.com This is particularly useful for analyzing the composition of specific micro-scale features. While direct EDX analysis of this compound is not widely reported, the technique is routinely used for the elemental analysis of materials containing other thiourea derivatives. materials.internationaljmcs.org.mxresearchgate.netresearchgate.nettjnpr.org

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5353138 |

| Tetrahydrofuran | 8028 |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | 22915 |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | 70732 |

| Trifluoroacetic anhydride | 6419 |

| Thiourea | 2723790 |

| Poly(vinyl alcohol) | 11199 |

| Formaldehyde | 712 |

| Ethyl acrylate (B77674) | 7995 |

| Methyl methacrylate | 8823 |

| Styrene | 7501 |

| Acryloyl chloride | 79045 |

| Phenylthiourea (B91264) | 9239 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. The technique involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.

In the context of this compound, XPS provides invaluable insights into its surface characteristics. By analyzing the core-level electron spectra of its constituent elements—carbon (C), nitrogen (N), and sulfur (S)—researchers can gain a detailed understanding of the surface composition and the specific bonding environments of these atoms. This is particularly crucial for understanding how this compound interacts with other materials at a molecular level, for instance, in its applications in polymer science or as a component in more complex chemical syntheses.

The analysis of high-resolution XPS spectra for each element allows for the deconvolution of peaks, which correspond to different chemical states. For this compound (C₃H₄N₂S), one would expect to observe distinct peaks for the different chemical environments of carbon, nitrogen, and sulfur atoms.

Detailed Research Findings

While specific, publicly available XPS research datasets exclusively for this compound are not widespread, the principles of XPS allow for a clear projection of the expected analytical outcomes. The analysis would focus on the high-resolution spectra of the C 1s, N 1s, and S 2p core levels.

Carbon (C 1s): The C 1s spectrum of this compound would be expected to show multiple peaks corresponding to the different carbon environments within the molecule. Specifically, one would anticipate signals for the carbon atoms in the vinyl (C=C) group and a distinct signal for the carbon atom in the thiocarbonyl (C=S) group. The binding energy of the C=S carbon is typically shifted to a higher value compared to the vinyl carbons due to the influence of the neighboring nitrogen and sulfur atoms.

Nitrogen (N 1s): The N 1s spectrum is expected to show a primary peak corresponding to the amine (-NH-) groups within the thiourea backbone. The precise binding energy can provide information about the protonation state and any intermolecular interactions, such as hydrogen bonding, occurring at the surface.

Sulfur (S 2p): The S 2p spectrum is particularly informative. It would exhibit a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) corresponding to the thione (C=S) functional group. The binding energy of this peak is a sensitive indicator of the sulfur's oxidation state. Any surface oxidation, for instance, would lead to the appearance of additional peaks at higher binding energies, corresponding to species like sulfinates or sulfonates.

The quantitative analysis of these peak areas allows for the determination of the surface elemental composition, confirming the stoichiometry of the compound on the analyzed surface.

Illustrative Data Table

The following table represents hypothetical XPS data for this compound, illustrating the type of information that would be obtained from an experimental analysis. The binding energies are typical for the specified functional groups.

| Element | Core Level | Functional Group | Hypothetical Binding Energy (eV) | Atomic Concentration (%) |

| Carbon | C 1s | C=C (vinyl) | 284.8 | 40 |

| N-C=S | 286.5 | 20 | ||

| Nitrogen | N 1s | C-NH-C | 399.7 | 20 |

| Sulfur | S 2p | C=S | 162.3 | 20 |

This table is for illustrative purposes and actual experimental values may vary based on instrument calibration and sample conditions.

This level of detailed surface chemical information is critical for applications where the surface properties of this compound are paramount, such as in the development of functionalized materials or in studies of surface reactions.

Computational and Theoretical Chemistry of Ethenylthiourea

Quantum Chemical Calculations on Ethenylthiourea Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. azoquantum.com These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution. azoquantum.com For molecules like this compound, these methods can elucidate the most stable arrangements of atoms and predict how the molecule will interact with other chemical species.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is identified. researchgate.netarxiv.orgchemdoodle.com Various computational methods, from semi-empirical to high-level ab initio calculations, can be employed for geometry optimization. researchgate.net

For instance, in a theoretical study on the related molecule, allylthiourea (B1665245), the geometry of the pre-polymerization complex involving allylthiourea and a nitrate (B79036) template was optimized using the Austin Model 1 (AM1) semi-empirical method within the Restricted Hartree-Fock (RHF) formalism to determine the minimum energy confirmation. researchgate.net This level of theory provides a balance between computational cost and accuracy for exploring the conformational space of such molecules. The optimized geometry of an allylthiourea-nitrate complex, for example, revealed the formation of multiple hydrogen bonds that stabilize the structure. researchgate.net It is anticipated that similar computational approaches would be applied to this compound to determine its preferred spatial arrangement.

Table 1: Example of Calculated Interaction Energy for Allylthiourea (AT) and Sodium Nitrate Complex

| Monomer to Template Ratio | Interaction Energy (kcal/mol) | Number of Hydrogen Bonds |

| 1:1 | - | 3 |

| 2:1 | - | 3 |

| 3:1 | - | - |

| 4:1 | -39.79 | 6 |

| Data derived from a computational study on allylthiourea. researchgate.net |

Electronic structure analysis provides a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical behavior. azoquantum.comic.ac.ukconicet.gov.ar Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comwikipedia.orglibretexts.orgresearchgate.net The energy and shape of these orbitals are crucial for predicting a molecule's reactivity, as the HOMO is typically involved in reactions with electrophiles, while the LUMO is involved in reactions with nucleophiles. youtube.comwikipedia.orglibretexts.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. osti.govscribd.comlibretexts.orgnih.gov By calculating the energy of different conformers, an energy landscape can be constructed, which maps the potential energy of the molecule as a function of its geometry. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them. scribd.com

For a molecule like this compound, rotation around the C-N and C-C single bonds would lead to various conformers. The relative energies of these conformers would be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. scribd.comlibretexts.org For example, the orientation of the ethenyl group relative to the thiourea (B124793) moiety would likely give rise to different stable conformations with varying energies. Computational methods can be used to systematically explore this landscape by rotating key dihedral angles and calculating the energy at each step, thereby identifying the most stable conformers and the energy barriers for interconversion. nih.gov

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in chemistry and materials science. researchgate.netresearchgate.net It has become a popular tool due to its favorable balance of accuracy and computational cost, making it suitable for studying a wide range of molecular systems. u-tokyo.ac.jp DFT methods are used to investigate the electronic, magnetic, and optical properties of molecules. researchgate.net

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.govmdpi.comnih.govrsc.org For example, DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of different atoms within a molecule. nih.govmdpi.comnih.govarxiv.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. arxiv.org

Similarly, DFT can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculation of vibrational frequencies also serves to confirm that an optimized geometry is a true energy minimum, as all calculated frequencies for a stable structure should be real (i.e., not imaginary). While specific DFT-predicted spectroscopic data for this compound is not available, such calculations are a standard component of computational studies on novel compounds. For related thiourea-containing molecules, DFT has been successfully used to assign vibrational modes observed in experimental IR and Raman spectra.

DFT is also extensively used to model chemical reaction pathways, providing detailed insights into the mechanism of a reaction. conicet.gov.arnih.govdbatu.ac.inresearchgate.netwalisongo.ac.id This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them. nih.gov The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. nih.gov